molecular formula C22H22N2O5 B4700081 (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4700081
M. Wt: 394.4 g/mol
InChI Key: MQMNZUYNJTVZBB-YVLHZVERSA-N
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Description

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring substituted with dimethoxyphenyl and trimethylphenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing active methylene groups in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione apart is its unique structural configuration, which imparts specific chemical reactivity and potential biological activities not commonly found in similar compounds. This uniqueness makes it a valuable subject for further research and development.

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-12-8-13(2)19(14(3)9-12)24-21(26)17(20(25)23-22(24)27)10-15-6-7-16(28-4)11-18(15)29-5/h6-11H,1-5H3,(H,23,25,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMNZUYNJTVZBB-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

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